molecular formula C16H20ClN B1520898 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride CAS No. 1171447-32-7

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride

Cat. No.: B1520898
CAS No.: 1171447-32-7
M. Wt: 261.79 g/mol
InChI Key: ZKUQYOCUNPLZQU-UHFFFAOYSA-N
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Description

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride is a chemical compound with the molecular formula C16H20ClN. It is a derivative of biphenyl, featuring a tert-butyl group at the 4' position and an amine group at the 3 position, with a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivatives Synthesis: The compound can be synthesized by starting with biphenyl and introducing the tert-butyl group through a Friedel-Crafts alkylation reaction.

  • Amination Reaction: The biphenyl derivative is then subjected to nitration followed by reduction to introduce the amine group.

  • Formation of Hydrochloride Salt: The amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid in an aqueous solution.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the tert-butyl group influences the reactivity of the biphenyl core.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Various electrophiles, often in the presence of a Lewis acid catalyst

Major Products Formed:

  • Oxidation: Biphenylquinone derivatives

  • Reduction: Biphenylamine derivatives

  • Substitution: Substituted biphenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of biphenyl-based materials and catalysts. Biology: It serves as a probe in biological studies to investigate protein interactions and enzyme activities. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Biphenyl-3-amine hydrochloride

  • 4'-Methyl-1,1'-biphenyl-3-amine hydrochloride

  • 4'-Ethyl-1,1'-biphenyl-3-amine hydrochloride

Uniqueness: 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties compared to other biphenyl derivatives.

Properties

IUPAC Name

3-(4-tert-butylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQYOCUNPLZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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